molecular formula C11H18 B12731019 1,3,5-Undecatriene, (E,Z)- CAS No. 51447-08-6

1,3,5-Undecatriene, (E,Z)-

Cat. No.: B12731019
CAS No.: 51447-08-6
M. Wt: 150.26 g/mol
InChI Key: JQQDKNVOSLONRS-BABZSUFTSA-N
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Description

(E,Z)-Undeca-1,3,5-triene is an organic compound characterized by the presence of three double bonds within an eleven-carbon chain The E and Z designations refer to the geometric isomerism around the double bonds, where E (entgegen) indicates opposite sides and Z (zusammen) indicates the same side

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E,Z)-Undeca-1,3,5-triene typically involves the use of elimination reactions, such as dehydrohalogenation and dehydration. For instance, the dehydrohalogenation of an appropriate alkyl halide can yield the desired triene. The reaction conditions often include the use of strong bases like potassium tert-butoxide in a suitable solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of (E,Z)-Undeca-1,3,5-triene may involve catalytic processes that ensure high yields and selectivity. Catalysts such as palladium or nickel complexes can be employed to facilitate the formation of the triene from simpler precursors. The reaction conditions are optimized to achieve the desired E and Z configurations.

Chemical Reactions Analysis

Types of Reactions

(E,Z)-Undeca-1,3,5-triene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: Hydrogenation can convert the triene into the corresponding alkane.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA yields epoxides, while hydrogenation results in the formation of the corresponding alkane.

Scientific Research Applications

(E,Z)-Undeca-1,3,5-triene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E,Z)-Undeca-1,3,5-triene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E,Z)-Deca-1,3,5-triene: A similar compound with one fewer carbon atom.

    (E,Z)-Dodeca-1,3,5-triene: A similar compound with one additional carbon atom.

    (E,Z)-Undeca-1,3,5,7-tetraene: A related compound with an additional double bond.

Uniqueness

(E,Z)-Undeca-1,3,5-triene is unique due to its specific chain length and the positioning of its double bonds. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

51447-08-6

Molecular Formula

C11H18

Molecular Weight

150.26 g/mol

IUPAC Name

(3Z,5E)-undeca-1,3,5-triene

InChI

InChI=1S/C11H18/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10H2,2H3/b7-5-,11-9+

InChI Key

JQQDKNVOSLONRS-BABZSUFTSA-N

Isomeric SMILES

CCCCC/C=C/C=C\C=C

Canonical SMILES

CCCCCC=CC=CC=C

Origin of Product

United States

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